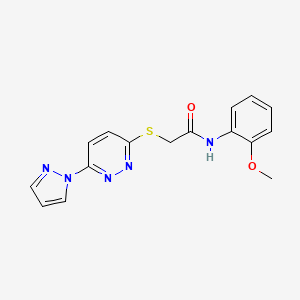

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide features a pyridazine core substituted at position 6 with a pyrazole moiety. A thioether linkage connects this heterocyclic system to an acetamide group, which is further substituted with a 2-methoxyphenyl ring. Pyrazolylpyridazine derivatives are known for anticholesteremic and antihypertensive properties, indicating possible therapeutic relevance .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c1-23-13-6-3-2-5-12(13)18-15(22)11-24-16-8-7-14(19-20-16)21-10-4-9-17-21/h2-10H,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPAUSVSYYLNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is . It features a pyrazole ring, a pyridazine ring, and a thioether linkage, contributing to its unique chemical properties and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrazole and pyridazine rings allows for significant hydrogen bonding and π-π stacking interactions with target proteins. The thioether linkage provides structural flexibility, facilitating binding to diverse active sites on enzymes or receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways.

- Receptor Modulation : It can modulate the activity of various receptors, potentially leading to altered cellular responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that it may exhibit cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 3.79 | Significant growth inhibition |

| A549 | 26.00 | Moderate cytotoxicity |

| HCT116 | 1.10 | High cytotoxicity |

These findings suggest that the compound may be effective in targeting cancer cells through apoptosis induction or cell cycle arrest mechanisms .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. The specific mechanisms through which this compound exerts anti-inflammatory effects include:

- Inhibition of nitric oxide (NO) production.

- Reduction of tumor necrosis factor-alpha (TNF-α) levels.

Study 1: Antitumor Efficacy

A study conducted by Cankara et al. evaluated various pyrazole-containing amide derivatives against multiple cancer cell lines. The results demonstrated that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide exhibited significant cytotoxicity, with IC50 values ranging from 1.10 µM to 3.30 µM across different cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action for pyrazole derivatives, revealing that these compounds could disrupt cellular integrity in bacterial cells, leading to cell lysis. This suggests potential applications in antimicrobial therapy .

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural uniqueness arises from its combination of a thioether group and multiple heterocycles (pyrazole and pyridazine), which can influence its chemical reactivity and biological activity.

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds with similar structural motifs may exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, derivatives of pyrazole and pyridazine have shown promise in targeting pathways associated with tumor growth and survival.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is implicated in diseases such as Alzheimer's and type 2 diabetes. Further exploration is necessary to confirm these findings and assess the therapeutic implications.

- Antimicrobial Properties : Preliminary studies suggest that related compounds possess antibacterial activity. Given the structural similarities, there is potential for the target compound to exhibit similar properties, warranting further investigation into its efficacy against bacterial strains.

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture:

- Plant Growth Regulators : Compounds containing pyrazole and pyridazine moieties have been explored for their ability to stimulate plant growth. The target compound could potentially enhance crop yields or improve resistance to environmental stressors.

- Pesticides : There is ongoing research into the use of such compounds as components in insecticides or fungicides, leveraging their biological activity to protect crops from pests and diseases.

Materials Science Applications

The structural characteristics of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide make it a candidate for novel materials:

- Electronic Materials : Its unique electronic properties may be harnessed in the development of new materials for electronic applications.

- Optical Properties : The compound's ability to interact with light could lead to innovations in photonic devices or sensors.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes. Common methods may include:

- Starting Materials : Reactions often begin with 1H-pyrazole derivatives followed by thiolation processes to introduce the sulfur atom.

- Reagents Used : Typical reagents include bases like potassium hydroxide in anhydrous solvents such as benzene or ethanol.

- Reaction Conditions : Controlled conditions are essential to maximize yield and purity during synthesis.

Table 1: Summary of Biological Activities

Research Insights

Recent studies have highlighted the importance of exploring the mechanisms through which this compound interacts with biological targets. Understanding these interactions can lead to significant advancements in drug development and agricultural applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyridazine vs. Benzothiazole/Pyrimidinone Systems

- Target Compound : Pyridazine-pyrazole core with thioacetamide linkage.

- Analog 1 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () replaces pyridazine with a benzothiazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target’s methoxyphenyl group.

- Analog 2: 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide () uses a pyrimidinone ring, introducing a ketone for hydrogen bonding. This structural difference may alter kinase inhibition profiles (e.g., CK1 specificity) .

Pyridazine vs. Benzothiazole-Piperazine Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

Hydrogen Bonding and Crystal Packing

- The target compound’s amide NH and carbonyl oxygen serve as hydrogen bond donors/acceptors, influencing crystal packing (as per ’s graph set analysis). This contrasts with benzothiazole derivatives, where methylenedioxy groups may form additional intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions. A common approach involves:

Substitution reactions : Reacting pyridazine derivatives with thiol-containing intermediates under alkaline conditions to introduce the thioether group (e.g., using 6-(1H-pyrazol-1-yl)pyridazine-3-thiol) .

Condensation : Coupling the thiol intermediate with N-(2-methoxyphenyl)acetamide using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .

- Key considerations : Optimize reaction temperature (typically 60–80°C), solvent polarity, and catalyst choice (e.g., DMAP for efficiency). Monitor purity via TLC and HPLC .

Q. How can the compound’s structure be verified post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm connectivity of the pyridazine, pyrazole, and methoxyphenyl moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm) and the methoxy group (δ ~3.8 ppm) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole NH and acetamide carbonyl) .

- Elemental analysis : Validate empirical formula (CHNOS) with <0.3% deviation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase inhibition : Test against glycogen synthase kinase-3β (GSK-3β) using a luminescent ADP-Glo™ assay, given pyridazine derivatives’ reported kinase affinity .

- Antimicrobial activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to thioacetamide motifs’ membrane disruption potential .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assay, comparing IC values against reference drugs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Methodological Answer :

Synthesize analogs : Vary substituents on the pyridazine (e.g., electron-withdrawing groups at position 6) or methoxyphenyl ring (e.g., halogen substitutions) .

Biological testing : Compare analogs’ IC values in target assays (e.g., kinase inhibition) to identify critical pharmacophores.

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with GSK-3β’s ATP pocket, correlating scoring functions with experimental data .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors (e.g., solvent effects in cell assays) .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., GSK-3β dependency) .

Q. What computational methods predict the compound’s environmental fate and toxicity?

- Methodological Answer :

- QSAR models : Use EPI Suite™ to estimate biodegradation (Biowin) and ecotoxicity (ECOSAR) based on logP (predicted ~2.5) and molecular weight .

- Molecular dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) to predict adsorption coefficients (K) .

- In silico toxicity : Apply Derek Nexus to flag potential mutagenicity (e.g., pyrazole ring alerts) .

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–80°C. Monitor degradation products via LC-MS .

Kinetic analysis : Calculate degradation rate constants (k) using Arrhenius plots to extrapolate shelf-life under storage conditions (e.g., 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.